Cas no 869901-02-0 (tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate)

Tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. The presence of both a formyl group and a protected amine functionality (Boc group) enhances its utility in multi-step synthetic routes, enabling selective modifications. The thiazole moiety contributes to its potential as a building block for heterocyclic systems, while the tetrahydro-1(2H)-pyridine scaffold offers structural diversity. Its stability under standard conditions and compatibility with common reagents make it a practical choice for medicinal chemistry and drug discovery applications. The compound is typically handled under inert conditions to preserve its reactive aldehyde group.
tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate structure
869901-02-0 structure
Product name:tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate
CAS No:869901-02-0
MF:C14H20N2O3S
MW:296.385202407837
MDL:MFCD06658981
CID:719085
PubChem ID:7172298

tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(4-formylthiazol-2-yl)piperidine-1-carboxylate
    • 1-Piperidinecarboxylicacid, 4-(4-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
    • tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate
    • DTXSID10428291
    • tert-Butyl4-(4-formylthiazol-2-yl)piperidine-1-carboxylate
    • FT-0753236
    • J-524631
    • 4-(4-Formyl-thiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
    • 869901-02-0
    • XLGKMJFDRZHAEV-UHFFFAOYSA-N
    • MFCD06658981
    • 1,1-dimethylethyl 4-(4-formyl-2-thiazolyl)-1-piperidinecarboxylate
    • SCHEMBL192925
    • tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate, AldrichCPR
    • 4-(4-formyl-2-thiazolyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
    • CS-0319306
    • SB44119
    • MS-22262
    • tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate
    • MDL: MFCD06658981
    • Inchi: InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h8-10H,4-7H2,1-3H3
    • InChI Key: XLGKMJFDRZHAEV-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C=O

Computed Properties

  • Exact Mass: 296.11900
  • Monoisotopic Mass: 296.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.7Ų
  • XLogP3: 2.2

Experimental Properties

  • Melting Point: 91 °C
  • PSA: 87.74000
  • LogP: 3.00800

tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate Security Information

tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR301228-1g
4-(4-Formyl-2-thiazolyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
869901-02-0 97%
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£250.00 2025-02-19
Chemenu
CM179326-1g
tert-butyl 4-(4-formylthiazol-2-yl)piperidine-1-carboxylate
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A2B Chem LLC
AC17414-100mg
tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2h)-pyridinecarboxylate
869901-02-0 95%
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$210.00 2024-04-19
eNovation Chemicals LLC
D248302-25g
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869901-02-0 95%
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eNovation Chemicals LLC
D248302-1g
tert-Butyl 4-(4-formylthiazol-2-yl)piperidine-1-carboxylate
869901-02-0 95%
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eNovation Chemicals LLC
D248302-5g
tert-Butyl 4-(4-formylthiazol-2-yl)piperidine-1-carboxylate
869901-02-0 95%
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abcr
AB224570-1 g
tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate; 95%
869901-02-0
1g
€391.40 2023-02-22
Chemenu
CM179326-5g
tert-butyl 4-(4-formylthiazol-2-yl)piperidine-1-carboxylate
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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869901-02-0 95+%
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Ambeed
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tert-Butyl 4-(4-formylthiazol-2-yl)piperidine-1-carboxylate
869901-02-0 95+%
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$295.0 2024-04-17

Additional information on tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate

tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate: A Comprehensive Overview

The compound tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate, identified by the CAS number 869901-02-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a tert-butyl group with a tetrahydro-pyridine ring system and a 1,3-thiazole moiety. The presence of these functional groups makes it a versatile compound with diverse reactivity and applicability.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery and material science. The 1,3-thiazole ring in this compound is known for its aromatic stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of bioactive molecules. Additionally, the tetrahydro-pyridine ring contributes to the compound's flexibility and ability to form hydrogen bonds, which are crucial for its interaction with biological systems.

The synthesis of tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and protection/deprotection strategies. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient formation of the thiazole ring system, reducing reaction times and enhancing selectivity.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including IR and NMR spectra, have been extensively studied to confirm its structure and purity. The IR spectrum shows characteristic absorption bands for the carbonyl group (C=O) at around 1700 cm⁻¹ and the C=N bond in the thiazole ring at ~1650 cm⁻¹. The NMR data further corroborate the presence of the tert-butyl group (singlet at δ 1.3 ppm) and the aromatic protons in the thiazole ring (multiplet at δ 7.5–8.5 ppm).

The application of tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate spans across multiple fields. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. For example, recent research has demonstrated its potential as a lead compound for designing inhibitors of key enzymes involved in cellular signaling pathways.

In material science, this compound has been investigated for its role in polymer synthesis and as a precursor for advanced materials with tailored properties. Its ability to form stable covalent bonds makes it an attractive candidate for constructing high-performance polymers and composites.

From an environmental perspective, understanding the degradation pathways of tert-butyl 4-(4-formyl-1,3-thiazol-2-ylietrahydro-pyridinecarboxy-late is crucial for assessing its impact on ecosystems. Studies have shown that under aerobic conditions, this compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. However, further research is needed to evaluate its long-term persistence in different environmental matrices.

In conclusion, tert-butyl 4-(4-formylietrahydro-pyridinecarboxy-late) is a multifaceted compound with promising applications across various disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool for future innovations in chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:869901-02-0)tert-Butyl 4-(4-Formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate
A1185795
Purity:99%
Quantity:1g
Price ($):266.0